2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid
Description
Nomenclature and Identification Systems
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with a systematic IUPAC name derived from its substituent positions on the benzene ring. Key identifiers include:
The compound is also referenced by synonyms such as 2-fluoro-5-methoxy-3-trifluoromethyl benzoic acid . Its systematic naming adheres to IUPAC rules, prioritizing substituents alphabetically (fluoro, methoxy, trifluoromethyl) in the specified positions (2, 5, 3) on the benzene ring.
Chemical Classification and Structural Overview
This compound belongs to the fluorinated benzoic acid class, characterized by a carboxylic acid group (-COOH) attached to a benzene ring substituted with fluorine-containing groups. The structure consists of:
- Core benzene ring with three substituents:
- Fluorine atom at position 2 (ortho to the carboxylic acid).
- Methoxy group (-OCH₃) at position 5 (meta to the carboxylic acid).
- Trifluoromethyl group (-CF₃) at position 3 (meta to the carboxylic acid
Properties
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-16-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJKRERPBULYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212902 | |
| Record name | Benzoic acid, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-90-1 | |
| Record name | Benzoic acid, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Trifluoromethylation and Carboxylation
A foundational step in the synthesis is the preparation of 3-(trifluoromethyl)benzoic acid derivatives. One documented method involves the hydrolysis of trichloromethyl trifluoromethylbenzene in the presence of zinc acetate and water at elevated temperatures (~140°C). This hydrolysis yields 3-trifluoromethylbenzoic acid with a high yield (~80%) and purity (~99.9%) after filtration, washing, and acidification steps. The reaction proceeds via slow water addition over 12-18 hours, followed by workup involving sodium hydroxide dissolution and methylene dichloride extraction to purify the product.
Directed Lithiation and Carboxylation
For introducing substituents such as fluorine and methoxy groups in the desired positions, directed ortho-lithiation is a preferred method. A representative approach involves:
- Dissolving a chlorinated trifluoromethylbenzene derivative in anhydrous tetrahydrofuran (THF) with a tertiary amine base such as N,N-diisopropylethylamine (DIPEA).
- Cooling the reaction mixture to low temperatures (-70 to -80°C) under inert atmosphere.
- Slowly adding tert-butyl lithium to generate the organolithium intermediate.
- Quenching the lithiated species with dry ice (solid CO2) to introduce the carboxyl group.
- Acidifying the reaction mixture to precipitate the benzoic acid derivative.
- Recrystallization from hexane to obtain high purity product with yields up to 90%.
This method allows precise control over substitution patterns, enabling the synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid, which can be further modified to introduce methoxy and fluoro groups.
Electrophilic Aromatic Substitution and Functional Group Interconversion
Methoxylation is typically achieved via electrophilic aromatic substitution using methoxylating agents under controlled conditions. Fluorination can be introduced either via direct fluorination or by nucleophilic aromatic substitution on appropriate precursors. The sequence of these steps is critical to ensure regioselectivity and to avoid side reactions.
Industrial processes optimize reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity. Catalysts and phase transfer agents may be employed to enhance reaction rates and selectivity.
Comparative Data Table of Preparation Steps
Research Findings and Optimization Notes
The hydrolysis of trichloromethyl trifluoromethylbenzene is a robust method for obtaining trifluoromethylbenzoic acid intermediates with high purity and good yield, serving as a key precursor for further functionalization.
Directed ortho-lithiation using tert-butyl lithium and tertiary amines in THF at cryogenic temperatures is effective for regioselective carboxylation, enabling the introduction of the carboxyl group at the desired position with minimal side products.
The choice of base (DIPEA or tetramethyl ethylene diamine) and the stoichiometric ratios (preferably 1:1:1 for substrate:tert-butyl lithium:amine) are critical parameters influencing yield and purity.
Post-reaction workup involving acidification to pH 3-4, under reduced pressure distillation to remove solvents, and low-temperature crystallization enhances product isolation and purity.
Methoxylation and fluorination steps require careful control of reaction conditions to ensure substitution occurs at the correct positions without affecting the trifluoromethyl group or the carboxylic acid functionality. Industrial protocols often involve multi-step sequences with intermediate purification.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The methoxy and trifluoromethyl groups can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacological profile .
Comparison with Similar Compounds
Substituent Position Isomers
The position of substituents on the benzene ring significantly impacts physicochemical properties. Key analogs include:
Key Observations :
Functional Group Variants
Substitution of -OCH₃ with other groups alters reactivity and applications:
Key Observations :
- Solubility : The methoxy group in the target compound improves lipophilicity compared to -OH analogs, favoring membrane permeability but reducing aqueous solubility .
- Biological Activity: Amino-substituted analogs (e.g., 2-amino-3-(trifluoromethyl)benzoic acid) may exhibit enhanced binding to enzymes or receptors due to hydrogen bonding .
Biological Activity
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features, including the presence of fluorine and methoxy groups, enhance its lipophilicity and binding affinity to various biological targets, making it a compound of interest in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure is characterized by:
- Fluorine Atoms : Contribute to increased electronegativity and hydrophobicity.
- Methoxy Group : Enhances solubility and biological activity.
- Trifluoromethyl Group : Imparts unique chemical reactivity and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which can lead to therapeutic effects in diseases where these enzymes are dysregulated.
- Receptor Binding : Its structural features may enhance binding affinity to receptors involved in critical biological pathways, influencing cellular signaling and metabolic processes.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with enzymes such as:
- Cyclooxygenase (COX) : Inhibiting COX enzymes can reduce inflammation and pain, making this compound a candidate for anti-inflammatory drug development.
Antimicrobial Activity
Studies have suggested that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies
-
Enzyme Interaction Studies :
- A study explored the interaction of this compound with cyclooxygenase enzymes. Results indicated a dose-dependent inhibition, suggesting potential use in pain management therapies.
-
Antimicrobial Testing :
- In vitro tests demonstrated that the compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a potential lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H6F4O3 | Contains both methoxy and trifluoromethyl groups |
| 2-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | Lacks methoxy group; used in different synthetic applications |
| 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid | C9H6F4O3 | Similar structure but different substitution pattern |
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare 2-fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Fluorination : Electrophilic fluorination using agents like Selectfluor® under anhydrous conditions (e.g., DMF as solvent at 80°C) to introduce the fluorine atom at the 2-position .
- Trifluoromethylation : Radical trifluoromethylation via copper-mediated coupling with CF₃I or use of Togni’s reagent to install the CF₃ group at the 3-position .
- Methoxy Introduction : Nucleophilic substitution (e.g., NaOMe in methanol) at the 5-position.
- Yield Optimization : Solvent polarity and temperature significantly affect reaction efficiency. For example, DMF enhances fluorination rates but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for detecting fluorine environments (δ -110 to -120 ppm for CF₃ groups). ¹H NMR identifies methoxy protons (δ ~3.8 ppm) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M-H]⁻ at m/z 253.04 for C₉H₆F₄O₃) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing steric effects of the trifluoromethyl group on molecular packing .
Advanced Research Questions
Q. How can regioselectivity challenges in fluorination and trifluoromethylation be mitigated during synthesis?
- Methodological Answer :
- Directing Groups : Use temporary protecting groups (e.g., boronic esters) to block undesired positions during fluorination. For example, a boronic acid at the 5-position directs CF₃ installation to the 3-position .
- Metal Catalysis : Palladium catalysts with bidentate ligands (e.g., dppf) enhance trifluoromethylation selectivity by stabilizing transition states .
- Contradiction Note : Some studies report competing side reactions (e.g., over-fluorination). Adjusting stoichiometry (limiting fluorinating agents to 1.1 eq) and monitoring via TLC mitigates this .
Q. What experimental strategies resolve discrepancies in biological activity data across assay systems?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines and consistent solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .
- Metabolic Stability Studies : LC-MS/MS quantifies compound degradation in liver microsomes, explaining activity loss in in vivo vs. in vitro assays .
- Structural Analog Comparison : Compare with 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (similar lipophilicity but differing bioactivity) to isolate substituent effects .
Q. How do electronic and steric properties influence reactivity in cross-coupling reactions for drug intermediates?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing CF₃ group activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. DFT calculations (e.g., Gaussian 16) predict reactive sites .
- Steric Hindrance : The 2-fluoro and 3-CF₃ groups create steric bulk, limiting coupling efficiency. Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions to improve yields .
Application-Oriented Questions
Q. What role does this compound play in studying cytochrome P450 (CYP) enzyme inhibition?
- Methodological Answer :
- Mechanistic Probes : The compound’s trifluoromethyl group mimics hydrophobic substrates in CYP3A4 active sites. Fluorescence polarization assays quantify binding affinity (Kd values) .
- Metabolite Identification : Incubate with human liver microsomes and analyze metabolites via UPLC-QTOF-MS to map metabolic pathways .
Q. How does fluorine substitution impact crystallographic data quality in structural studies?
- Methodological Answer :
- Diffraction Enhancement : Heavy fluorine atoms improve X-ray scattering, enabling high-resolution structures (<1.0 Å). SHELXL refinement incorporates anisotropic displacement parameters for F atoms .
- Disorder Challenges : Flexible CF₃ groups may cause electron density smearing. Low-temperature (100 K) data collection reduces thermal motion artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
